molecular formula C12H9NNaO6S+ B13765673 sodium;5-nitro-2-phenoxybenzenesulfonic acid CAS No. 7327-90-4

sodium;5-nitro-2-phenoxybenzenesulfonic acid

Cat. No.: B13765673
CAS No.: 7327-90-4
M. Wt: 318.26 g/mol
InChI Key: LYUYWTVHWUGQOZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

7327-90-4

Molecular Formula

C12H9NNaO6S+

Molecular Weight

318.26 g/mol

IUPAC Name

sodium;5-nitro-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C12H9NO6S.Na/c14-13(15)9-6-7-11(12(8-9)20(16,17)18)19-10-4-2-1-3-5-10;/h1-8H,(H,16,17,18);/q;+1

InChI Key

LYUYWTVHWUGQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of Nitro-Phenyl Derivatives

The primary step in preparing sodium 5-nitro-2-phenoxybenzenesulfonic acid is the sulfonation of nitro-substituted phenyl compounds or their phenoxy analogs. This is typically achieved by reacting nitrobenzene derivatives with sulfonating agents such as chlorosulfonic acid or sulfur trioxide gas.

  • Chlorosulfonic Acid Sulfonation :
    Nitrobenzene or nitrobenzene derivatives are reacted with chlorosulfonic acid at elevated temperatures (90–150 °C, preferably 110–130 °C) for 2–5 hours. The molar ratio of nitrobenzene to chlorosulfonic acid is maintained between 1:0.4 and 1:0.6 to minimize excess chlorosulfonic acid and facilitate easier handling of residual reagents. Hydrogen chloride gas generated during the reaction is continuously removed to drive the reaction forward and prevent side reactions.
    After sulfonation, the reaction mixture is neutralized with sodium alkali to form the sodium salt of the sulfonic acid derivative.

  • Sulfur Trioxide Gas Sulfonation :
    Alternatively, sulfonation can be performed using sulfur trioxide gas at controlled temperatures (55–130 °C). The process can be continuous or batch-wise. Maintaining the temperature above 55 °C ensures the sulfonation rate is adequate, while temperatures above 130 °C are avoided to prevent discoloration and degradation of the product. An aging step at 100–130 °C without additional SO3 gas helps complete the sulfonation and reduce impurities such as dinitrobiphenyl sulfone.

Nitration and Phenoxy Substitution

The nitro group is either introduced before sulfonation or present on the starting phenyl compound. The phenoxy substituent at the 2-position is typically introduced via nucleophilic aromatic substitution or by starting from a phenoxy-substituted aromatic compound.

  • In some methods, 2-amino-5-methylbenzenesulfonic acid derivatives are converted to phenol derivatives under alkaline conditions at high temperatures (around 300 °C) in an autoclave, followed by nitration or further substitution steps.

Oxidation and Purification

Oxidation steps may be involved to convert methyl substituents to carboxyl or sulfonic acid groups, using hypochlorite and hydroxide under controlled pH and temperature conditions (65–104 °C). The reaction is typically monitored for completion and purity, with excess oxidant carefully controlled to avoid over-oxidation. The crude product is isolated by filtration and drying, often yielding high purity sodium salts of the sulfonic acid.

Typical Reaction Conditions and Workup

Step Conditions/Parameters Notes
Sulfonation 90–150 °C, 2–5 h, molar ratio nitrobenzene:chlorosulfonic acid 1:0.4–0.6 Continuous removal of HCl gas; temperature control critical
Neutralization Sodium hydroxide or potassium hydroxide, aqueous solution Converts sulfonic acid to sodium salt
Oxidation (if applicable) 65–104 °C, hypochlorite addition, pH controlled (alkaline) Converts methyl groups to sulfonic acid or carboxyl groups
Purification Filtration, activated carbon treatment, drying at 75 °C under vacuum Removes tarry impurities and residual reagents

Summary of Preparation Method

  • Sulfonation : Nitrobenzene derivatives are sulfonated using chlorosulfonic acid or sulfur trioxide gas under controlled temperature and molar ratios to yield sulfonic acid intermediates.

  • Neutralization : The sulfonic acid intermediates are neutralized with sodium hydroxide to form the sodium salt.

  • Phenoxy Substitution : Introduction of the phenoxy group is achieved either by starting from phenoxy-substituted precursors or by nucleophilic substitution reactions under alkaline conditions.

  • Oxidation and Final Adjustments : If necessary, oxidation converts methyl groups to sulfonic acid groups, followed by purification steps to isolate the final sodium 5-nitro-2-phenoxybenzenesulfonic acid product.

Research Findings and Notes

  • Maintaining precise temperature control during sulfonation is critical to avoid side products such as dinitrobiphenyl sulfones and to preserve color quality.

  • Using a molar ratio of nitrobenzene to chlorosulfonic acid less than 1 helps reduce residual chlorosulfonic acid, simplifying downstream processing.

  • High-temperature autoclave reactions (up to 300 °C) under alkaline conditions facilitate the conversion of amino sulfonic acids to phenol derivatives, which can then be nitrated or further functionalized.

  • Oxidation with hypochlorite in alkaline medium is efficient for converting methyl groups to sulfonic acid groups, yielding high purity products after filtration and drying.

This comprehensive overview synthesizes data from patents and research literature, providing a detailed guide to the preparation of sodium 5-nitro-2-phenoxybenzenesulfonic acid with emphasis on reaction conditions, reagents, and purification methods.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-nitro-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-amino-2-phenoxybenzenesulfonic acid.

    Substitution: Various substituted phenoxybenzenesulfonic acids.

    Oxidation: Quinone derivatives of phenoxybenzenesulfonic acid.

Scientific Research Applications

Sodium;5-nitro-2-phenoxybenzenesulfonic acid is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;5-nitro-2-phenoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenoxy and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis Table

Compound CAS No. Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Sodium 5-Nitro-2-Phenoxybenzenesulfonate 7327-90-4 -NO₂, -OPh, -SO₃⁻Na⁺ 295.27 N/A Likely intermediates for dyes/pharma
Sodium 3-Nitrobenzenesulfonate 5337-19-9 -NO₂, -SO₃⁻Na⁺ 225.15 70 m-Aminophenol, metanilic acid
Sodium 2-Amino-5-Nitrobenzenesulfonate 30693-53-9 -NH₂, -NO₂, -SO₃⁻Na⁺ 240.17 N/A Acid Blue 117, Reactive Blue 2
Sodium 2-Methyl-5-Nitrobenzenesulfonate 121-03-9 -CH₃, -NO₂, -SO₃⁻Na⁺ 239.18 130–133 Acid Blue 350, foramsulfuron
Aniline-2,5-Disulfonic Acid N/A -NH₂, -SO₃H (x2) 295.26 N/A Azo dye intermediates

Research Findings and Implications

  • Reactivity: The phenoxy group in sodium 5-nitro-2-phenoxybenzenesulfonate may reduce nucleophilic attack at the benzene ring compared to amino or methyl substituents, directing reactions to the nitro or sulfonate groups.
  • Solubility: Sulfonate salts generally enhance water solubility, but bulky groups like phenoxy may reduce solubility in polar solvents compared to simpler analogs like sodium 3-nitrobenzenesulfonate .
  • Thermal Stability: Methyl-substituted analogs (e.g., PNTOSA) exhibit higher melting points due to efficient crystal packing, whereas the phenoxy group’s steric effects might lower thermal stability in the target compound .

Q & A

Q. What are the key spectroscopic and chromatographic methods for characterizing sodium 5-nitro-2-phenoxybenzenesulfonic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the aromatic proton environment and sulfonic acid group positioning. Compare chemical shifts with analogous nitro-substituted benzenesulfonates (e.g., 3-nitrobenzenesulfonic acid derivatives ).
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve nitro and sulfonate functional groups .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 295.268 (C12_{12}H9_9NO6_6S·Na) .

Q. What are the optimal synthetic routes for sodium 5-nitro-2-phenoxybenzenesulfonic acid under laboratory conditions?

Methodological Answer:

  • Step 1: Sulfonation of Phenol Derivatives
    React 2-phenoxybenzene with fuming sulfuric acid (20% SO3_3) at 80–100°C to introduce the sulfonic acid group. Monitor reaction completion via TLC .
  • Step 2: Nitration
    Use mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C for regioselective nitration at the 5-position. Quench with ice-water to isolate intermediates .
  • Step 3: Neutralization
    Treat the sulfonic acid intermediate with NaOH to form the sodium salt. Recrystallize from ethanol/water (1:3) to achieve >95% purity .

Advanced Research: Reactivity and Functionalization

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitution in sodium 5-nitro-2-phenoxybenzenesulfonic acid?

Methodological Answer:

  • Nitro Group Effects: The electron-withdrawing nitro group at the 5-position directs nucleophilic attack (e.g., hydroxide or amines) to the 2-phenoxy position. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to enhance reactivity .
  • Catalytic Systems: For cross-coupling reactions, employ Pd/C or CuI catalysts in the presence of ligands (e.g., 1,10-phenanthroline) to reduce side reactions .
  • Kinetic Analysis: Monitor substitution rates via UV-Vis spectroscopy under varying pH (4–10) to optimize conditions for desired products .

Q. What computational methods are suitable for predicting the reactivity of sodium 5-nitro-2-phenoxybenzenesulfonic acid derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets for nitro and sulfonate groups .
  • Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to assess stability of intermediates. Compare with experimental solubility data (e.g., 1.517 g/cm3^3 in water ).
  • Docking Studies: For biological applications, model interactions with enzymes (e.g., sulfotransferases) using AutoDock Vina to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility and stability data for sodium 5-nitro-2-phenoxybenzenesulfonic acid?

Methodological Answer:

  • Solubility Profiling: Re-evaluate solubility in polar solvents (water, methanol) under controlled humidity. Note that hygroscopicity may inflate literature values .
  • Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the sulfonate group, while alkaline conditions (pH > 10) degrade the nitro moiety .
  • Cross-Validation: Compare results with structurally similar compounds (e.g., 2-nitrobenzenesulfonic acid hydrate ) to identify systematic errors.

Advanced Applications: Functional Derivatives

Q. What strategies enable selective reduction of the nitro group in sodium 5-nitro-2-phenoxybenzenesulfonic acid to synthesize aminobenzene derivatives?

Methodological Answer:

  • Catalytic Hydrogenation: Use Pd/C (5% w/w) under H2_2 (1 atm) in ethanol/water (1:1) at 50°C. Monitor via FT-IR for disappearance of NO2_2 peaks (~1520 cm1^{-1}) .
  • Chemical Reduction: Employ Na2_2S2_2O4_4 in alkaline medium (pH 9–10) to avoid sulfonate group reduction. Isolate the 5-amino derivative via acid precipitation .
  • Applications: The amino derivative serves as a precursor for azo dyes or coordination polymers. Characterize via X-ray crystallography to confirm structure .

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